3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
Description
The compound 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide (hereafter referred to as Compound X) is a quinazoline-dione derivative with a complex substitution pattern. Its structure comprises:
- A 4-bromo-2-fluorophenyl group linked via an amino-oxoethyl chain, introducing halogen-mediated hydrophobic and electronic effects.
- A propanamide side chain substituted with a 2-methoxybenzyl group, which may enhance solubility and receptor-binding affinity through aromatic interactions.
Properties
Molecular Formula |
C27H24BrFN4O5 |
|---|---|
Molecular Weight |
583.4 g/mol |
IUPAC Name |
3-[1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H24BrFN4O5/c1-38-23-9-5-2-6-17(23)15-30-24(34)12-13-32-26(36)19-7-3-4-8-22(19)33(27(32)37)16-25(35)31-21-11-10-18(28)14-20(21)29/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
FGNCDTQOLFAOMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Bromo-Fluoro Substituted Phenyl Ring: This step involves the nucleophilic aromatic substitution reaction where the bromo and fluoro groups are introduced onto the phenyl ring.
Attachment of the Amino Group: The amino group is introduced via a reductive amination reaction using appropriate amines and reducing agents.
Formation of the Final Product: The final step involves coupling the quinazolinone core with the bromo-fluoro substituted phenyl ring and the methoxybenzyl moiety through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, including cancer and inflammatory conditions. Preclinical studies are ongoing to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Quinazoline-Dione Derivatives
Table 1: Key Structural Comparisons
Key Observations:
- Alkyl Chain Length: Compound 892287-57-9 differs from Compound X by having a butanamide instead of a propanamide chain. This elongation may increase hydrophobic interactions but reduce solubility, as seen in similar amide-based drugs .
- Halogen Positioning: Elinogrel’s 6-fluoro substitution on the quinazoline core contrasts with Compound X’s 4-bromo-2-fluorophenyl group. Fluorine’s electronegativity enhances metabolic stability, while bromine’s bulk may improve target affinity .
- Heterocyclic Cores: Thiazole-isoindole derivatives (e.g., ) lack the quinazoline-dione scaffold, suggesting divergent mechanisms despite shared bromophenyl motifs.
Bioactivity and Computational Analysis
Table 2: Inferred Bioactivity and Similarity Metrics
*Tanimoto similarity calculated using MACCS fingerprints ().
Key Findings:
- Structural Similarity: Compound 892287-57-9 shows high similarity (Tanimoto = 0.85) to Compound X, implying overlapping bioactivity, such as kinase inhibition .
- Activity Cliffs: Elinogrel’s lower similarity (0.72) but potent antithrombotic activity highlights how minor structural changes (e.g., sulfonylurea vs. amide linkages) create "activity cliffs" .
- Docking Enrichment: Computational docking () suggests that Compound X’s propanamide chain may better fit hydrophobic pockets compared to shorter-chain analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
